2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide
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Overview
Description
2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C11H8Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a hydroxybutenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide typically involves the reaction of 2,5-dichloroaniline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced nitriles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,5-dichlorophenyl)acetamide
- 2-Cyano-N-(2,5-dichlorophenyl)-2-(4-methylcyclohexylidene)acetamide
Uniqueness
2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62004-10-8 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17) |
InChI Key |
MGVFBEARPHEVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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